Cas no 200207-21-2 (6-(Difluoromethoxy)-1H-indole)

6-(Difluoromethoxy)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 6-(Difluoromethoxy)-1H-indole
- 6-difluoromethoxyindole
- DB-350174
- SCHEMBL591242
- 6-difluoromethoxy-1H-indole
- CS-0435054
- F81952
- AMY17267
- DTXSID70707079
- 200207-21-2
- 1H-Indole, 6-(difluoromethoxy)-
- AKOS006308175
-
- MDL: MFCD11109588
- Inchi: InChI=1S/C9H7F2NO/c10-9(11)13-7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H
- InChI Key: GLMKRIMDLCUPLU-UHFFFAOYSA-N
- SMILES: C1=CC(=CC2=C1C=CN2)OC(F)F
Computed Properties
- Exact Mass: 183.04957017g/mol
- Monoisotopic Mass: 183.04957017g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 25Ų
6-(Difluoromethoxy)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147625-1g |
6-(difluoromethoxy)-1H-indole |
200207-21-2 | 95% | 1g |
$683 | 2021-08-05 | |
eNovation Chemicals LLC | Y0998103-1g |
6-Difluoromethoxyindole |
200207-21-2 | 95% | 1g |
$650 | 2024-08-02 | |
Alichem | A199007437-5g |
6-(Difluoromethoxy)-1H-indole |
200207-21-2 | 95% | 5g |
$2698.76 | 2023-09-02 | |
A2B Chem LLC | AB09471-5g |
6-(Difluoromethoxy)-1H-indole |
200207-21-2 | 5g |
$3383.00 | 2024-04-20 | ||
eNovation Chemicals LLC | Y0998103-5g |
6-difluoromethoxyindole |
200207-21-2 | 95% | 5g |
$1900 | 2025-02-27 | |
Alichem | A199007437-25g |
6-(Difluoromethoxy)-1H-indole |
200207-21-2 | 95% | 25g |
$6150.60 | 2023-09-02 | |
Chemenu | CM147625-1g |
6-(difluoromethoxy)-1H-indole |
200207-21-2 | 95% | 1g |
$*** | 2023-03-31 | |
Alichem | A199007437-10g |
6-(Difluoromethoxy)-1H-indole |
200207-21-2 | 95% | 10g |
$3827.04 | 2023-09-02 | |
Chemenu | CM147625-5g |
6-(difluoromethoxy)-1H-indole |
200207-21-2 | 95% | 5g |
$1861 | 2021-08-05 | |
eNovation Chemicals LLC | Y0998103-5g |
6-difluoromethoxyindole |
200207-21-2 | 95% | 5g |
$1900 | 2025-02-20 |
6-(Difluoromethoxy)-1H-indole Related Literature
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on 6-(Difluoromethoxy)-1H-indole
Introduction to 6-(Difluoromethoxy)-1H-indole (CAS No. 200207-21-2)
6-(Difluoromethoxy)-1H-indole, a compound with the chemical formula C9H6F2NO, is a significant molecule in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number 200207-21-2, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a difluoromethoxy group and an indole core makes it a versatile scaffold for synthesizing bioactive molecules.
The indole moiety is a well-known pharmacophore in medicinal chemistry, found in numerous bioactive natural products and pharmaceuticals. Its aromatic system and ability to form hydrogen bonds make it an ideal candidate for designing molecules that interact with biological targets. In particular, the difluoromethoxy substituent introduces fluorine atoms, which are frequently used in drug design to enhance metabolic stability, binding affinity, and overall pharmacological activity.
Recent research has highlighted the importance of fluorinated aromatic compounds in the development of novel therapeutic agents. The introduction of fluorine atoms into a molecular structure can lead to significant changes in its electronic properties, influencing both its reactivity and its interaction with biological targets. Studies have shown that fluorinated indoles can exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts, making them attractive candidates for further development.
In the context of modern drug discovery, 6-(Difluoromethoxy)-1H-indole has been explored as a precursor for various pharmacologically active compounds. Its structural flexibility allows for modifications at multiple positions, enabling the synthesis of a diverse range of derivatives. These derivatives can be screened for their biological activity against various targets, including enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders.
One area where this compound has shown promise is in the development of anticancer agents. Indole derivatives have been extensively studied for their potential to inhibit tumor growth and metastasis. The addition of a difluoromethoxy group has been found to enhance the efficacy of these compounds by improving their ability to interact with target proteins. For instance, certain fluorinated indoles have demonstrated inhibitory effects on kinases and other enzymes that are overexpressed in cancer cells.
Another significant application of 6-(Difluoromethoxy)-1H-indole is in the field of anti-inflammatory drug development. Chronic inflammation is a hallmark of many diseases, including arthritis and autoimmune disorders. Researchers have identified that indole derivatives can modulate inflammatory pathways by interacting with specific signaling molecules. The presence of the difluoromethoxy group appears to enhance these effects, making this class of compounds valuable candidates for treating inflammatory conditions.
The synthesis of 6-(Difluoromethoxy)-1H-indole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on pre-formed indole derivatives followed by functional group transformations. Advances in synthetic methodologies have enabled the efficient preparation of this compound, facilitating its use in further research and development.
In conclusion, 6-(Difluoromethoxy)-1H-indole (CAS No. 200207-21-2) is a versatile and promising compound in pharmaceutical chemistry. Its unique structural features make it an ideal candidate for designing novel therapeutic agents with enhanced pharmacological properties. Ongoing research continues to explore its potential applications in various therapeutic areas, underscoring its importance as a building block in drug discovery.
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